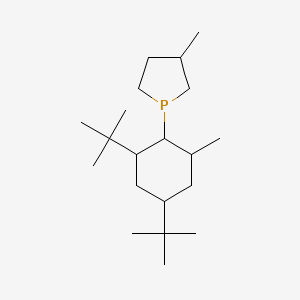![molecular formula C16H23N3O B12549672 4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine CAS No. 144601-84-3](/img/structure/B12549672.png)
4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine is a complex organic compound with a unique structure that combines an isoindoline core with an imino group and a dimethylhexyl ether substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable phthalic anhydride derivative with an amine.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an appropriate amine or amine derivative.
Attachment of the Dimethylhexyl Ether Substituent: This step involves the etherification of the isoindoline core with 2,4-dimethylhexanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imino group or the ether substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study, including computational modeling and experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Ethylhexyl)oxy]-1-imino-1H-isoindol-3-amine: This compound has a similar structure but with an ethylhexyl group instead of a dimethylhexyl group.
4-[(2,4-Dimethylpentyl)oxy]-1-imino-1H-isoindol-3-amine: This compound has a pentyl group instead of a hexyl group.
Uniqueness
4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the dimethylhexyl ether group, in particular, may confer distinct properties compared to similar compounds.
Propiedades
Número CAS |
144601-84-3 |
|---|---|
Fórmula molecular |
C16H23N3O |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
7-(2,4-dimethylhexan-3-yloxy)-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C16H23N3O/c1-5-10(4)14(9(2)3)20-12-8-6-7-11-13(12)16(18)19-15(11)17/h6-10,14H,5H2,1-4H3,(H3,17,18,19) |
Clave InChI |
SVAGIMGOPVUVKW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(C)C)OC1=CC=CC2=C1C(=NC2=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)

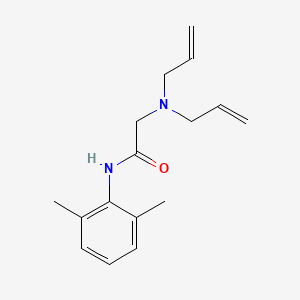
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
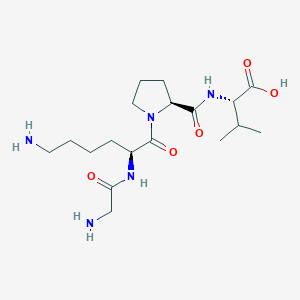
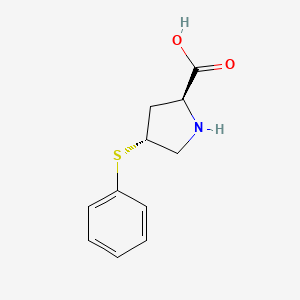
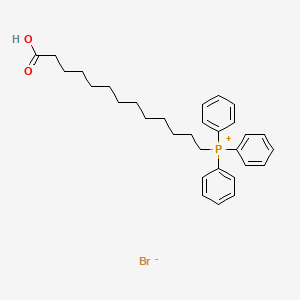
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
